molecular formula C24H25N3O2S B15233463 N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B15233463
M. Wt: 419.5 g/mol
InChI Key: ZXZMGNTZGFSYNO-UHFFFAOYSA-N
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Description

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core. The compound features an 8-methyl substituent on the quinoline ring and a carboxamide group at position 2, linked to a 3-[benzyl(methyl)amino]propyl side chain. The benzyl(methyl)amino-propyl side chain may enhance solubility and target binding through hydrophobic and hydrogen-bonding interactions.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-8-methyl-4-oxo-5H-thieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C24H25N3O2S/c1-16-9-10-20-18(13-16)22-19(23(28)26-20)14-21(30-22)24(29)25-11-6-12-27(2)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

ZXZMGNTZGFSYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2SC(=C3)C(=O)NCCCN(C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide typically involves multiple stepsKey reactions in this synthesis may include Friedel-Crafts acylation, nucleophilic substitution, and amide formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide exerts its effects will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, altering its conformation, or blocking the interaction of a receptor with its ligand .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The thienoquinoline core (as in the target compound and 25r) introduces a sulfur atom into the fused ring system, which may enhance π-stacking interactions and electron-deficient character compared to classical quinolines (e.g., 5a5) . This modification is critical for kinase inhibition, as seen in compound 25r’s selective CDK5/p25 activity . 1,4-Dihydroquinoline derivatives (e.g., compound 47) lack the thiophene ring but incorporate a thioxo group at position 4, which may alter redox properties and target selectivity .

Side Chain Modifications: The target compound’s N-{3-[benzyl(methyl)amino]propyl} side chain combines hydrophobic (benzyl) and basic (methylamino) groups. This contrasts with simpler alkylamino chains in 5a5 (dimethylaminopropyl) and the adamantyl-pentyl group in 45. Such differences influence solubility and membrane permeability . Compound 25r’s methyl benzoate substituent introduces ester functionality, which may improve metabolic stability compared to the target compound’s tertiary amine side chain .

Synthetic Feasibility: Thienoquinoline derivatives (e.g., 25r, 25t) are synthesized via coupling reactions between amines and carboxylic acid precursors, with yields ranging from 23% to 88% . The target compound’s synthesis would likely follow similar steps, though the benzyl(methyl)amino-propyl group may require additional optimization due to steric hindrance. Quinoline-4-carboxamides (e.g., 5a5) are synthesized via N-alkylation and amidation, achieving moderate yields (54–67%) .

Biological Activity: Thienoquinolines: Compound 25r exhibits potent CDK5/p25 inhibition (IC50 = 0.2 µM) due to its planar core and hydrogen-bonding carboxamide group . The target compound’s 8-methyl group may further modulate selectivity. Quinoline-4-carboxamides: Antibacterial activity in 5a5 is attributed to the phenylquinoline core disrupting bacterial membrane integrity .

Biological Activity

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide is a complex organic compound with significant potential for biological activity. Its unique molecular structure, which includes a thienoquinoline core, amine, and carboxamide functional groups, suggests various interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O2S, with a molecular weight of 419.5 g/mol. The compound's IUPAC name reflects its structural complexity and functional diversity.

PropertyValue
Molecular FormulaC24H25N3O2S
Molecular Weight419.5 g/mol
IUPAC NameThis compound

Interaction with Biological Targets

This compound interacts with various biological targets, potentially including enzymes and receptors. The presence of the thienoquinoline core may enhance its affinity for certain biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Modulation: It could modulate receptor activity by binding to specific sites, altering signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For instance:

  • Acetylcholinesterase Inhibition:
    • A study demonstrated that compounds with similar structures exhibited potent AChE inhibitory activity with IC50 values in the nanomolar range. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity:
    • Research has indicated that thienoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AChE InhibitionPotent inhibitor in the nanomolar range
Anticancer PropertiesInduces apoptosis in cancer cells
Enzyme InteractionPotential modulation of enzymatic activity

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